REACTION_CXSMILES
|
[C:1]1([CH3:17])[CH:6]=[CH:5][C:4]([N:7]2[C:11](=[O:12])[CH2:10][CH:9]([C:13](OC)=[O:14])[CH2:8]2)=[CH:3][CH:2]=1.B.[Na].CO.Cl>O1CCCC1.O>[C:1]1([CH3:17])[CH:2]=[CH:3][C:4]([N:7]2[CH2:8][CH:9]([CH2:13][OH:14])[CH2:10][C:11]2=[O:12])=[CH:5][CH:6]=1 |f:1.2,^1:18|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N1CC(CC1=O)C(=O)OC)C
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
46.2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
460 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
TEMPERATURE
|
Details
|
The mixture is further heated for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methylene chloride (400 ml) is added to the residue
|
Type
|
CUSTOM
|
Details
|
the insoluble material is removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate is washed with water (about 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N1C(CC(C1)CO)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |